



Application Notes and Protocols: Violet Laser-Excitable Dyes for Flow Cytometry

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Compound of Interest		
Compound Name:	C.I. Direct violet 9	
Cat. No.:	B15599633	Get Quote

Introduction

While the query specified "Direct Violet 9," extensive research indicates that this designation primarily refers to a textile and paper dye (C.I. 27885) with no established application or readily available data for use in flow cytometry.[1][2][3][4] Its fluorescent properties, such as excitation and emission spectra, which are critical for flow cytometry, are not documented in scientific literature for biological applications.

Therefore, this document will focus on a widely used and well-characterized family of fluorescent dyes excitable by the violet laser (405 nm) in flow cytometry: the Brilliant Violet™ (BV) dyes. These polymer-based dyes offer exceptional brightness and are available in a wide range of emission wavelengths, making them ideal for multicolor flow cytometry panels.[5][6][7] [8] This guide will provide researchers, scientists, and drug development professionals with detailed application notes and protocols for the effective use of Brilliant Violet™ dyes.

Properties of Brilliant Violet™ Dyes

The Brilliant Violet™ dyes are a series of novel fluorescent polymers that provide significant advantages for multicolor flow cytometry. They are known for their high staining intensity, photostability, and narrow emission spectra, which minimizes spectral overlap and the need for extensive compensation.[9]

A selection of common Brilliant Violet[™] dyes and their key spectral properties are summarized in the table below.



Fluorophore	Excitation Max (nm)	Emission Max (nm)	Relative Brightness	Common Filter (nm)
Brilliant Violet™ 421 (BV421)	405	421	High	450/50
Brilliant Violet™ 480 (BV480)	405	480	Medium	510/50
Brilliant Violet™ 510 (BV510)	405	510	Very High	525/50
Brilliant Violet™ 570 (BV570)	405	570	Bright	585/42
Brilliant Violet™ 605 (BV605)	405	605	Very High	610/20
Brilliant Violet™ 650 (BV650)	405	650	High	660/20
Brilliant Violet™ 711 (BV711)	405	711	Bright	710/50
Brilliant Violet™ 785 (BV785)	405	785	Bright	780/60

Data is aggregated from multiple sources and may vary slightly between manufacturers.

Experimental Protocols Direct Immunofluorescent Staining of Cell Surface Antigens

This protocol describes the direct staining of cell surface antigens using antibodies conjugated to Brilliant Violet™ dyes.

Materials:

• Cells of interest (e.g., peripheral blood mononuclear cells, cultured cell lines)



- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide)
- Brilliant Violet[™]-conjugated primary antibody
- (Optional) Fc receptor blocking solution (e.g., Human TruStain FcX™)
- (Optional) Viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye)
- 12 x 75 mm polystyrene tubes or 96-well round-bottom plates

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
- (Optional) Fc Receptor Blocking:
 - To reduce non-specific antibody binding, incubate cells with an Fc receptor blocking solution for 10-15 minutes at 4°C.
- Antibody Staining:
 - Add the predetermined optimal concentration of the Brilliant Violet[™]-conjugated antibody to the cell suspension.
 - Vortex gently and incubate for 20-30 minutes at 4°C, protected from light.
- · Washing:
 - Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes at 4°C).
 - Decant the supernatant carefully after each wash.



- (Optional) Viability Staining:
 - If a non-fixable viability dye is used, add it to the final cell suspension just before analysis according to the manufacturer's instructions.
- Resuspension and Acquisition:
 - Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 μL).
 - Analyze the samples on a flow cytometer equipped with a violet laser as soon as possible.
 For best results, keep samples on ice and protected from light until acquisition.

Intracellular Staining using Brilliant Violet™ Dyes

This protocol outlines the steps for staining intracellular antigens after cell fixation and permeabilization.

Materials:

- Stained cells from the surface staining protocol (before the final resuspension step)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Saponin or Triton X-100 in PBS)
- Brilliant Violet[™]-conjugated intracellular antibody
- Brilliant Stain Buffer™ or Super Bright Staining Buffer (recommended when using multiple polymer dyes)

Procedure:

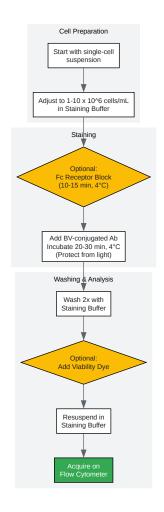
- Fixation:
 - After surface staining and washing, resuspend the cell pellet in Fixation Buffer.
 - Incubate for 20 minutes at room temperature, protected from light.



- Permeabilization and Washing:
 - Wash the fixed cells twice with Permeabilization Buffer.
- Intracellular Antibody Staining:
 - If using multiple polymer-based dyes (including Brilliant Violets™), it is recommended to add Brilliant Stain Buffer™ to the permeabilized cells to minimize non-specific interactions.
 - Add the Brilliant Violet[™]-conjugated intracellular antibody at the optimal concentration.
 - Incubate for 30-45 minutes at room temperature, protected from light.
- Final Washing and Resuspension:
 - Wash the cells twice with Permeabilization Buffer.
 - Resuspend the final cell pellet in Flow Cytometry Staining Buffer for analysis.
- · Acquisition:
 - Analyze the samples on a flow cytometer.

Diagrams

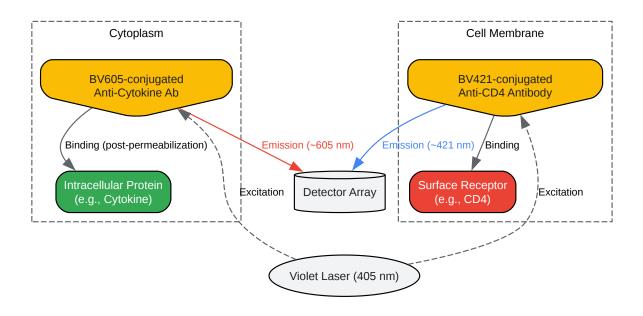




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Caption: Workflow for Direct Immunofluorescent Staining.





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Caption: Detection of Surface and Intracellular Markers.

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